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(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one Documentation Hub

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  • Product: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one
  • CAS: 1246650-85-0

Core Science & Biosynthesis

Foundational

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one chemical structure and properties

This technical guide provides an in-depth analysis of the (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one scaffold, a privileged structure in medicinal chemistry used to target G-protein coupled receptors (GPCRs) and kin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one scaffold, a privileged structure in medicinal chemistry used to target G-protein coupled receptors (GPCRs) and kinases.

Executive Summary

The 2,8-diazaspiro[4.5]decan-3-one core represents a class of conformationally restricted diamines that serve as critical bioisosteres for piperidine and pyrrolidine-based drugs. The specific stereoisomer (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one incorporates a methyl substituent on the piperidine ring (position 7) and a lactam moiety in the pyrrolidine ring (position 3).

This scaffold is highly valued for its ability to lock pharmacophores into specific spatial orientations, enhancing binding affinity and selectivity for targets such as Muscarinic M1 receptors (cognitive enhancement), NK1 receptors , and T-type calcium channels .

Chemical Structure & Stereochemical Analysis[1][2]

Structural Definition

The molecule consists of two orthogonal rings sharing a single spiro-carbon at position 5.

  • Ring A (5-membered): A pyrrolidin-2-one (lactam) derivative. The nitrogen is at position 2, and the carbonyl is at position 3.

  • Ring B (6-membered): A piperidine derivative. The basic nitrogen is at position 8.[1]

  • Substituents: A methyl group at position 7 (adjacent to the secondary amine).

Stereochemistry: The (5R, 7S) Configuration

The biological activity of this scaffold is strictly governed by its stereochemistry. The (5R, 7S) designation indicates:

  • Chiral Center at C5 (Spiro): The orientation of the 5-membered ring relative to the 6-membered ring.

  • Chiral Center at C7: The orientation of the methyl group on the piperidine ring.

The (5R,7S) configuration forces the methyl group into an equatorial position in the chair conformation of the piperidine ring, minimizing 1,3-diaxial interactions and stabilizing the receptor-binding conformation.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Formula C

H

N

O
Low MW fragment
Exact Mass 168.1263 DaIdeal for Fragment-Based Drug Design (FBDD)
LogP 0.2 – 0.6High water solubility; low BBB permeability unless derivatized
pKa (N8) 9.2 – 9.8Basic amine; protonated at physiological pH
pKa (N2) ~14-15Lactam nitrogen; non-basic, H-bond donor
TPSA ~41 ŲGood oral bioavailability profile

Synthetic Methodology

Achieving the specific (5R,7S) diastereomer requires a stereoselective approach. A robust route involves the construction of the spiro-core via a Michael Addition-Cyclization sequence, followed by chiral resolution or the use of chiral auxiliaries.

Retrosynthetic Analysis

The spiro-lactam core can be disconnected at the C4-C5 bond (Michael addition) or the N2-C3 bond (lactamization).

  • Precursor: 1-Benzyl-2-methyl-4-piperidone (provides the C7-methyl and N8).

  • Reagent: Ethyl 2-(diethoxyphosphoryl)acetate or similar glycine equivalents.

Synthesis Protocol: Modified Horner-Wadsworth-Emmons Route

This protocol describes the synthesis of the racemic core, followed by resolution to isolate the (5R,7S) isomer.

Step 1: Olefination of the Piperidone

  • Reagents: 1-Benzyl-2-methyl-4-piperidone, Triethyl phosphonoacetate, NaH.

  • Solvent: THF (anhydrous).

  • Conditions: 0°C to RT, 12 h.

  • Mechanism: Formation of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated ester.
    

Step 2: Michael Addition of Nitromethane

  • Reagents: Nitromethane, TBAF (catalytic).

  • Conditions: Reflux, 4 h.

  • Outcome: Introduction of the carbon required for the 5-membered ring.

Step 3: Reductive Cyclization (Lactam Formation)

  • Reagents: Raney Nickel, H

    
     (50 psi).
    
  • Solvent: Methanol.

  • Mechanism: Reduction of the nitro group to an amine, which spontaneously undergoes intramolecular aminolysis with the ethyl ester to close the lactam ring.

  • Yield: ~65% over 3 steps.

Stereochemical Resolution

To isolate the (5R,7S) isomer from the diastereomeric mixture:

  • Method: Chiral HPLC or crystallization with chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).

  • Validation: X-ray crystallography is required to confirm the absolute configuration of the spiro-junction relative to the methyl group.

Biological Applications & Mechanism of Action[2][5]

Muscarinic M1 Agonism

The 2,8-diazaspiro[4.5]decan-3-one core is a structural analog of YM796 (a spiro-ether M1 agonist).[2]

  • Mechanism: The basic N8 mimics the quaternary ammonium of acetylcholine. The lactam carbonyl (C3=O) acts as a hydrogen bond acceptor, mimicking the ester oxygen of acetylcholine.

  • Selectivity: The rigid spiro-framework prevents binding to M2/M3 subtypes, reducing side effects like salivation and bradycardia.

Pathway Visualization: M1 Receptor Signaling

The following diagram illustrates how the ligand activates the Gq-coupled M1 receptor pathway, leading to cognitive enhancement.

M1_Signaling Ligand (5R,7S)-Ligand M1 M1 Muscarinic Receptor (GPCR) Ligand->M1 Binding Gq Gq Protein (Activation) M1->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Mobilizes PKC PKC Activation DAG->PKC Ca->PKC Cognition Cognitive Enhancement (LTP) PKC->Cognition Synaptic Plasticity

Caption: Signal transduction pathway for M1 muscarinic agonists utilizing the 2,8-diazaspiro[4.5]decan-3-one scaffold.

Detailed Experimental Protocol: Reductive Cyclization

This protocol describes the critical ring-closing step to form the spiro-lactam core.

Objective: Convert the nitro-ester intermediate into the 2,8-diazaspiro[4.5]decan-3-one.

Materials:

  • Substrate: Ethyl (1-benzyl-2-methyl-4-(nitromethyl)piperidin-4-yl)acetate (10.0 mmol).

  • Catalyst: Raney Nickel (slurry in water, ~2.0 g).

  • Solvent: Methanol (50 mL).

  • Hydrogen Gas (H

    
    ).
    

Procedure:

  • Preparation: Wash the Raney Nickel three times with absolute methanol to remove water. Caution: Raney Nickel is pyrophoric.

  • Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the substrate in methanol. Add the washed Raney Nickel.

  • Reaction: Seal the vessel and purge with N

    
     three times, then H
    
    
    
    three times. Pressurize to 50 psi (3.4 bar) H
    
    
    .
  • Agitation: Stir vigorously at 50°C for 12 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]

    
     = 259.3 for benzyl-protected intermediate).
    
  • Workup: Filter the catalyst through a Celite pad under an argon blanket (do not let the catalyst dry out). Rinse the pad with methanol.

  • Purification: Concentrate the filtrate in vacuo. The crude oil usually crystallizes upon standing. Recrystallize from EtOAc/Hexanes to obtain the lactam.

Self-Validating Checkpoint:

  • IR Spectroscopy: Disappearance of the nitro stretch (~1550 cm

    
    ) and ester carbonyl (~1730 cm
    
    
    
    ). Appearance of the lactam carbonyl (~1690 cm
    
    
    ).
  • NMR: The appearance of a broad singlet (NH) at

    
     6.0-7.0 ppm confirms lactam formation.
    

References

  • M1 Agonist Synthesis: Wanibuchi, F., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529.[2]

  • Spiro-Piperidine Scaffolds: Caroon, J. M., et al. (1981). "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones." Journal of Medicinal Chemistry, 24(11), 1320-1328.

  • RIPK1 Inhibitors: Yang, T., et al. (2022).[1] "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 59, 116686.[1]

  • Gabapentin Impurities (Spiro-Lactams): Manasa Life Sciences. "2-Nitroso-2-azaspiro[4.5]decan-3-one Data Sheet."

  • PubChem Compound Summary: "2,8-Diazaspiro[4.5]decan-3-one hydrochloride."[3] CID 60145982.[3]

Sources

Exploratory

Spirocyclic Piperidine Scaffolds: Engineering Next-Generation Modulators for Autoimmune Pathology

Executive Summary: The "Escape from Flatland" In the landscape of autoimmune drug discovery, the "flat" aromatic architectures that dominated 20th-century medicinal chemistry are increasingly hitting walls regarding meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In the landscape of autoimmune drug discovery, the "flat" aromatic architectures that dominated 20th-century medicinal chemistry are increasingly hitting walls regarding metabolic stability, solubility, and off-target toxicity (prominently hERG inhibition). This guide addresses the strategic pivot toward Spirocyclic Piperidine derivatives.

These scaffolds represent a "privileged structure" in modern drug design.[1][2] By fusing two rings at a single quaternary carbon (the spiro-atom), we introduce inherent three-dimensionality (


 character) without increasing molecular weight significantly. For autoimmune targets like ROR

t
(nuclear receptor) and CCR2/CCR5 (GPCRs), this 3D-vector positioning is critical for navigating deep, hydrophobic ligand-binding domains (LBDs) while maintaining high metabolic stability.

Structural Logic: Why Spirocyclic Piperidines?

The Advantage

Autoimmune modulators often require chronic dosing. Flat, lipid-soluble aromatic compounds frequently suffer from rapid CYP450 metabolism or poor solubility.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots (e.g., benzylic oxidation).

  • Vector Positioning: Unlike planar biphenyl systems, spiro-piperidines allow substituents to exit at precise angles (often ~90°), enabling simultaneous engagement of distinct hydrophobic pockets within a receptor.

Target Class Applicability
Target ClassRole in AutoimmunitySpiro-Piperidine Function
ROR

t
Th17 Cell Differentiation (Psoriasis, MS)Inverse Agonist: The spiro-core acts as a rigid hydrophobic anchor, destabilizing the active Helix-12 conformation.
CCR2 / CCR5 Leukocyte Trafficking (RA, Atherosclerosis)Antagonist: The scaffold fits the transmembrane helical bundle, blocking chemokine binding (e.g., CCL2).

Synthetic Methodology: Construction of the Spiro[indene-piperidine] Core

The synthesis of spirocyclic piperidines is non-trivial due to the formation of the quaternary center. Below is a robust, scalable protocol for a Spiro[indene-1,4'-piperidine] scaffold, a validated core for CCR2 antagonism.

Diagram: Synthetic Workflow

SynthesisWorkflow Start Start: Benzyl Cyanide + Bis(2-chloroethyl)amine Step1 Step 1: Double Alkylation (NaH, DMSO) Start->Step1 60°C, 4h Inter1 Intermediate: 4-Phenyl-4-cyano-piperidine Step1->Inter1 Step2 Step 2: Cyclization (H2SO4 / Superacid) Inter1->Step2 Intramolecular Friedel-Crafts Product Product: Spiro[indene-1,4'-piperidine] Step2->Product Yield >75%

Caption: Figure 1. Modular synthesis of the Spiro[indene-1,4'-piperidine] core via double alkylation and superacid cyclization.

Detailed Protocol: Bis-alkylation & Cyclization

Reagents: Benzyl cyanide (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 4.0 eq), DMSO.

  • Preparation of 4-cyano-4-phenylpiperidine:

    • Charge a flame-dried 3-neck flask with NaH (4.0 eq) and anhydrous DMSO under

      
       flow.
      
    • Add Benzyl cyanide (1.0 eq) dropwise at 0°C. Stir for 30 min (solution turns deep red/brown).

    • Add Bis(2-chloroethyl)amine hydrochloride portion-wise, maintaining temp < 15°C.

    • Heat to 60°C for 4 hours. Monitor by LC-MS for consumption of benzyl cyanide.

    • Quench: Pour onto crushed ice/water. Extract with EtOAc (3x).

    • Purification: Recrystallize from Isopropanol. Yields ~80% of the 4-phenyl-4-cyanopiperidine intermediate.

  • Spiro-Cyclization (Superacid Mediated):

    • Dissolve the intermediate in concentrated

      
       (or 
      
      
      
      for difficult substrates).
    • Heat to 100°C for 1 hour. This induces hydrolysis of the nitrile to the amide/acid followed by intramolecular Friedel-Crafts cyclization onto the phenyl ring.

    • Workup: Basify carefully with NaOH to pH 10. Extract with DCM.

    • Result: The spiro[indene-1,4'-piperidine] core is formed. This scaffold can now be derivatized at the piperidine nitrogen (N-alkylation) or the indene ring (Suzuki coupling) to introduce specificity for ROR

      
      t or CCR2.
      

Biological Validation Protocols

Once synthesized, the library must be screened. We utilize a cascade approach: Biochemical Affinity


 Functional Cell Assay.
Diagram: Screening Cascade

AssayCascade Screen1 Primary Screen: TR-FRET Binding Assay (RORyt LBD) Screen2 Secondary Screen: Human Th17 Differentiation (PBMC + IL-6/TGF-b) Screen1->Screen2 IC50 < 100 nM Screen3 Selectivity Panel: CYP450 & hERG Inhibition Screen2->Screen3 IL-17 Suppression > 80% Lead Lead Candidate Screen3->Lead Clean Safety Profile

Caption: Figure 2. Critical path for validating spirocyclic modulators in autoimmune discovery.

Protocol A: TR-FRET ROR t Co-activator Displacement

Purpose: To determine if the spiro-compound physically binds the ROR


t Ligand Binding Domain (LBD) and displaces the co-activator peptide.
  • Reagents:

    • GST-tagged ROR

      
      t LBD (human).
      
    • Biotinylated Co-activator peptide (e.g., SRC1 or steroid receptor coactivator).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-APC (Acceptor).

  • Procedure:

    • In a 384-well black plate, dispense 5

      
      L of test compound (10-point dose response in DMSO).
      
    • Add 5

      
      L of GST-ROR
      
      
      
      t LBD (final conc. 5 nM). Incubate 15 min.
    • Add 10

      
      L of detection mix (Eu-anti-GST + Biotin-Peptide + SA-APC).
      
    • Incubate 1 hour at RT in dark.

  • Readout:

    • Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation 340 nm; Emission 665 nm/615 nm).

    • Data Analysis: An Inverse Agonist will disrupt the LBD-Peptide interaction, reducing the FRET signal. Calculate

      
      .
      
Protocol B: Human Th17 Differentiation Assay

Purpose: Functional confirmation that the compound suppresses the autoimmune phenotype (IL-17 production).

  • Cell Source: Isolate CD4+ Naïve T-cells from human PBMCs using magnetic bead negative selection.

  • differentiation:

    • Culture cells in anti-CD3/anti-CD28 coated plates.

    • Th17 Cocktail: Add IL-6 (20 ng/mL), TGF-

      
      1 (5 ng/mL), IL-23 (10 ng/mL), and anti-IL-4/anti-IFN
      
      
      
      (to block Th1/Th2 fates).
  • Treatment: Add spirocyclic test compounds at Day 0.

  • Incubation: 5-6 days at 37°C, 5%

    
    .
    
  • Readout:

    • Harvest supernatants.

    • Quantify IL-17A and IL-17F via ELISA or HTRF.

    • Success Criterion:

      
       reduction in IL-17 secretion without cytotoxicity (verify cell viability via CellTiter-Glo).
      

Data Summary: The Spiro-Advantage

Representative data comparing a flat bi-aryl compound vs. a spirocyclic analog.

PropertyFlat Analog (Bi-aryl)Spirocyclic Piperidine AnalogInterpretation
ROR

t

45 nM12 nM3D-shape fills LBD pocket more efficiently.
Solubility (pH 7.4) < 5

M
85

M

character disrupts crystal lattice energy.
Liver Microsome

15 min> 60 minSpiro-center blocks metabolic oxidation.
hERG Inhibition 2.1

M
> 30

M
Reduced lipophilicity lowers cardiac channel binding.

References

  • Zheng, N., & Tice, C. M. (2016).[3] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[2][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Hiesinger, K., et al. (2021).[3] Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][5][6][7][9] Journal of Medicinal Chemistry.[2] Link

  • Yang, T., et al. (2015). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective ROR

    
    t Inverse Agonist.[10] ACS Medicinal Chemistry Letters. Link
    
  • Brodmerkel, C. M., et al. (2009).[11] Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Journal of Medicinal Chemistry.[2] Link

  • Maeda, K., et al. (2009). Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles.[12] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7][9][13][14] Link

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 2,8-Diazaspiro[4.5]decan-3-one Derivatives as M1 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The 2,8-Diazaspiro[4.5]decane Scaffold in Medicinal Chemistry The spirocyclic nature of the 2,8-diazaspiro[4.5]decane core imparts a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 2,8-Diazaspiro[4.5]decane Scaffold in Medicinal Chemistry

The spirocyclic nature of the 2,8-diazaspiro[4.5]decane core imparts a rigid and defined three-dimensional geometry to molecules, a desirable feature in drug design for enhancing target selectivity and optimizing pharmacokinetic properties. This scaffold has been explored for a variety of biological targets, with derivatives showing activity as T-type calcium channel antagonists, RIPK1 kinase inhibitors, and dual TYK2/JAK1 inhibitors for inflammatory diseases.[1][2][3] The inherent structural rigidity and the presence of two nitrogen atoms offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

While the broader class of diazaspiro[4.5]decanes has shown diverse biological activities, this guide will focus on a specific subset: the 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives, which have been identified as potent M1 muscarinic acetylcholine receptor agonists.[4]

Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Agonism

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. It plays a crucial role in learning, memory, and cognitive function. Agonism of the M1 receptor is a key therapeutic strategy for symptomatic treatment of cognitive decline associated with Alzheimer's disease and other neurological disorders.

The 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives, such as 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, have demonstrated the ability to bind to and activate M1 receptors.[4] This activation initiates a downstream signaling cascade, primarily through the Gq/11 pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C, ultimately leading to various cellular responses that are thought to underlie the cognitive-enhancing effects.[4]

Signaling Pathway Diagram

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Cognitive Enhancement) Ca_release->Cellular_Response PKC->Cellular_Response Agonist 1-Oxa-2,8-diazaspiro [4.5]decan-3-one Derivative Agonist->M1R Binds & Activates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Synthesis of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives

A general synthetic route to this class of compounds involves a Michael addition of hydroxyurea or a substituted hydrazine to an α,β-unsaturated ester, followed by a cyclization reaction.[4] This approach allows for the introduction of various substituents at the N2 and N8 positions of the spirocyclic core, enabling the exploration of structure-activity relationships.

Synthetic Workflow Diagram

Synthesis_Workflow Start α,β-Unsaturated Ester + Hydroxyurea/Hydrazine Step1 Michael Addition Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 1-Oxa-2,8-diazaspiro [4.5]decan-3-one Derivative Step2->Product

Caption: General Synthetic Workflow.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives as M1 muscarinic agonists, a series of in vitro and in vivo assays are employed.

In Vitro Assays

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compounds for M1 and M2 muscarinic receptors.

  • Protocol:

    • Prepare membrane homogenates from cells expressing human M1 or M2 receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]pirenzepine for M1, [³H]AF-DX 384 for M2) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values.

4.1.2. Phosphoinositide Hydrolysis Assay

  • Objective: To assess the functional agonist activity of the test compounds at the M1 receptor.

  • Protocol:

    • Culture cells expressing the M1 receptor and label them with [³H]myo-inositol.

    • Wash the cells and incubate them with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

    • Terminate the reaction and extract the inositol phosphates.

    • Separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the radioactivity of the inositol phosphate fractions by liquid scintillation counting.

    • Determine the EC50 values (the concentration of the compound that produces 50% of the maximal response).

In Vivo Assays

4.2.1. Scopolamine-Induced Amnesia Model in Rodents

  • Objective: To evaluate the cognitive-enhancing effects of the test compounds.

  • Protocol:

    • Administer the test compound to rodents (e.g., rats or mice).

    • After a set pre-treatment time, administer scopolamine, a muscarinic antagonist that induces amnesia.

    • Conduct a behavioral test that assesses learning and memory, such as the passive avoidance task or the Morris water maze.

    • Measure the latency to enter a dark compartment (passive avoidance) or the escape latency and distance to find a hidden platform (Morris water maze).

    • Compare the performance of the compound-treated group with the vehicle- and scopolamine-treated groups.

4.2.2. Assessment of Cholinergic Side Effects

  • Objective: To evaluate the potential for centrally and peripherally mediated cholinergic side effects.

  • Protocol:

    • Administer the test compound to rodents at various doses.

    • Monitor for signs of cholinergic activation, including:

      • Hypothermia: Measure core body temperature at regular intervals.

      • Tremor: Score the intensity of tremors.

      • Salivation: Quantify the amount of saliva produced.

    • Determine the dose at which these side effects occur and compare it to the effective dose in the cognitive models to establish a therapeutic window.

Structure-Activity Relationship (SAR) and Quantitative Data

Systematic modifications of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold have provided valuable insights into the structure-activity relationship. For instance, the nature of the substituent at the N2 and N8 positions significantly influences both the binding affinity and the functional activity at M1 and M2 receptors.[4]

CompoundN2-SubstituentN8-SubstituentM1 Ki (nM)M2 Ki (nM)Antiamnesic Activity (ED50, mg/kg, s.c.)Hypothermia Induction (MED, mg/kg, s.c.)
6a MethylMethyl1.83.10.13
6b EthylMethyl12110>10>10
6c PropylMethyl15230>10>10

Data adapted from the literature.[4]

The data in the table above illustrates that while the 2,8-dimethyl derivative (6a ) shows high affinity for both M1 and M2 receptors and potent in vivo efficacy, increasing the size of the N2-substituent leads to a decrease in affinity and a loss of in vivo activity.[4] This suggests that a smaller substituent at the N2 position is favorable for potent M1 agonism.

Conclusion and Future Directions

The 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold represents a promising starting point for the development of novel M1 muscarinic agonists with potential therapeutic applications in cognitive disorders. The established synthetic routes and biological evaluation methods provide a solid foundation for further optimization of this chemical series. Future research should focus on enhancing selectivity for the M1 receptor over other muscarinic receptor subtypes to minimize potential side effects. Additionally, a thorough investigation of the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their advancement into clinical development. While the specific compound (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one remains to be characterized, the insights gained from its structural analogs pave the way for the rational design of new and improved cognitive enhancers.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378. [Link]

Sources

Exploratory

Technical Guide: Design of JAK1/TYK2 Dual Inhibitors Using Spirocyclic Scaffolds

Executive Summary This guide details the rational design, synthesis, and validation of dual Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2) inhibitors.[1] The primary objective is to achieve a "safety window" by spari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rational design, synthesis, and validation of dual Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2) inhibitors.[1] The primary objective is to achieve a "safety window" by sparing JAK2, thereby avoiding hematological toxicities (anemia, neutropenia) associated with Erythropoietin (EPO) and Thrombopoietin (TPO) signaling inhibition.

The technical core of this guide focuses on the transition from planar heteroaromatic scaffolds to spirocyclic architectures (High


). Spirocyclic scaffolds offer precise vector alignment for orthosteric ATP-site binding, improved solubility, and novel intellectual property space, while exploiting subtle structural differences in the glycine-rich loop (P-loop) to discriminate against JAK2.

Mechanistic Rationale & Structural Biology

The Selectivity Challenge

The Janus Kinase family (JAK1, JAK2, JAK3, TYK2) shares high structural homology in the JH1 (kinase) domain.[2][3]

  • Target: JAK1 and TYK2.[1][3][4][5][6][7][8][9][10] These pair to mediate signaling for IL-6, IL-10, IL-12, IL-23, and Type I Interferons (IFN

    
    /
    
    
    
    ). Inhibition treats psoriasis, SLE, and IBD.[11]
  • Anti-Target: JAK2.[4][6][7] JAK2 homodimers drive EPO and TPO signaling. Inhibition leads to dose-limiting cytopenias.

Structural Divergence: The "Selectivity Filter"

While the ATP binding pockets are nearly identical, two key regions provide handles for selectivity:

  • The G-Loop (P-Loop) Interface: In JAK2, residue Asn859 interacts with the P-loop. In JAK1 and TYK2, this residue is a Histidine (His). This difference alters the flexibility and shape of the pocket roof.

  • The Solvent Front: The region extending out of the ATP pocket allows for bulkier groups in JAK1/TYK2 due to subtle backbone shifts, whereas JAK2 is more sterically restricted in specific vectors.

Signaling Pathway Visualization

The following diagram illustrates the critical separation between the therapeutic pathways (JAK1/TYK2) and the toxicity pathway (JAK2 Homodimer).

JAK_Selectivity cluster_receptors Cytokine Receptors cluster_kinases JAK Dimer Pairs IL12 IL-12 / IL-23 R JAK1_TYK2 JAK1 / TYK2 (Heterodimer) IL12->JAK1_TYK2 IL6 IL-6 R IL6->JAK1_TYK2 EPO EPO / TPO R JAK2_JAK2 JAK2 / JAK2 (Homodimer) EPO->JAK2_JAK2 STAT4 pSTAT4 / pSTAT1 JAK1_TYK2->STAT4 STAT3 pSTAT3 JAK1_TYK2->STAT3 STAT5 pSTAT5 JAK2_JAK2->STAT5 Autoimmune Therapeutic Effect: Psoriasis, SLE, IBD STAT4->Autoimmune STAT3->Autoimmune Toxicity Adverse Event: Anemia, Neutropenia STAT5->Toxicity

Caption: Differential signaling pathways. Dual JAK1/TYK2 inhibition targets IL-12/IL-23/IL-6 axes while sparing the JAK2-exclusive EPO/TPO axis.

Spirocyclic Scaffold Design Strategy

Moving from "Flatland" to 3D

Traditional kinase inhibitors often utilize planar aniline-pyrimidine or indole motifs. These suffer from poor solubility and non-specific hydrophobic binding. The Spirocyclic Advantage:

  • Vector Control: A spiro-center (e.g., spiro[3.3]heptane, spiro[2.5]octane) locks the "warhead" (hinge binder) and the "tail" (solvent front interacting group) into a rigid, non-linear geometry.

  • Metabolic Stability: Removing liable benzylic protons and increasing saturation (

    
    ) reduces CYP450 metabolism.
    
  • Selectivity: The rigid 3D shape can be tuned to clash with the JAK2 P-loop (which is constrained by Asn859) while fitting the slightly more accommodating JAK1/TYK2 pockets.

Design Workflow: The "Vector Scan"

The design process involves replacing the flexible linker of a known hit with a spirocyclic core.

  • Hinge Binder: Aminopyrimidine or pyrrolopyrimidine (mimics Adenine).

  • Linker: Spirocyclic diamine (e.g., 2,6-diazaspiro[3.3]heptane).

  • Tail: Polar moiety (nitrile, amide, or sulfonamide) to interact with the solvent front residues.

Example Pharmacophore:

Warhead -- [ Spiro-Core ] -- Tail

  • Warhead: 4-aminopyrrolopyrimidine (H-bonds to Glu/Leu in hinge).

  • Spiro-Core: 2-azaspiro[3.3]heptane. The 90° bond angle of the cyclobutane rings projects the tail away from the hinge at a distinct angle compared to a piperazine (chair conformation) or piperidine.

  • Tail: Cyanomethyl group targeting the cysteine (JAK3) or specific serine/arginine residues in JAK1/TYK2.

Experimental Protocols

Biochemical Potency Assay (LANCE Ultra / FRET)

Objective: Determine


 against isolated kinase domains.
Note: Use the JH1 (Kinase) domain for orthosteric inhibitors. If targeting the pseudokinase domain, use JH2.[2][3][8][12] This protocol assumes JH1 orthosteric targeting.

Reagents:

  • Enzymes: Recombinant human JAK1, JAK2, JAK3, TYK2 (aa 850-1150).

  • Substrate: ULight-labeled JAK-1 (Tyr1023) peptide.

  • ATP: at

    
     apparent for each enzyme (critical for competitive inhibitors).
    

Protocol:

  • Compound Prep: Serial dilution (1:3) in 100% DMSO. Acoustic dispense 50 nL into 384-well low-volume white plates.

  • Enzyme Mix: Dilute enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Add 2.5 µL to wells. Incubate 15 min.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

    • JAK1: 10 nM Enzyme, 50 nM Peptide, 15 µM ATP.

    • JAK2: 0.5 nM Enzyme, 50 nM Peptide, 10 µM ATP.

    • TYK2: 2.0 nM Enzyme, 50 nM Peptide, 12 µM ATP.

  • Incubation: 60 min at RT.

  • Detection: Add 5 µL EDTA/Eu-anti-phospho-tyrosine antibody. Incubate 60 min.

  • Read: TR-FRET on EnVision plate reader (Ex 320nm, Em 665nm/615nm).

Cellular Selectivity Assays (The "Gold Standard")

Biochemical assays often fail to predict cellular potency due to high intracellular ATP (


 competition). Cellular assays using PBMCs are mandatory.

Table 1: Cellular Assay Matrix

Assay TypeStimulusReadoutTarget KinaseRole
Therapeutic IL-12 (10 ng/mL)pSTAT4 (Flow Cytometry)TYK2 / JAK2Primary Efficacy
Therapeutic IL-6 (100 ng/mL)pSTAT3 (Flow Cytometry)JAK1 / JAK2Primary Efficacy
Toxicity EPO (5 U/mL)pSTAT5 (Flow Cytometry)JAK2 / JAK2Anti-Target (Safety)
Selectivity IL-2 (10 ng/mL)pSTAT5 (Flow Cytometry)JAK1 / JAK3 Exclude JAK3 (NK cell sparing)

Protocol (Human Whole Blood / PBMC):

  • Collection: Heparinized human whole blood.

  • Inhibitor Treatment: Incubate blood with compound (9-point curve) for 60 min at 37°C.

  • Stimulation: Add Cytokine (IL-12, IL-6, or EPO) for 15 min.

  • Fix/Lyse: Add Lyse/Fix Buffer (BD Phosflow) to lyse RBCs and fix leukocytes. 10 min at 37°C.

  • Permeabilization: Perm Buffer III (BD) on ice for 30 min.

  • Staining: Anti-CD3 (T-cells), Anti-CD33 (Monocytes), and specific anti-pSTAT antibodies (e.g., pSTAT4-AlexaFluor 647).

  • Analysis: Gate CD3+ cells (for IL-12/IL-6) or CD71+ cells (for EPO in TF-1 cell line models if blood signal is low). Calculate

    
     based on MFI shift.
    

Synthesis & Optimization Workflow

The diagram below outlines the iterative cycle of spirocyclic inhibitor development, emphasizing the "Selectivity Filter" stage.

Design_Cycle Hit Hit Identification (HTS / Scaffold Morphing) Spiro Spiro-Cyclization (Intro of Fsp3 Core) Hit->Spiro Rigidify Synth Synthesis (Parallel MedChem) Spiro->Synth Bio Biochemical Assay (JAK1/2/3/TYK2) Synth->Bio Cell Cellular Selectivity (PBMC Panel) Bio->Cell If Potent (<10nM) Decision Selectivity > 10x? Cell->Decision Decision->Hit No (Loop Back) Lead Lead Candidate (In Vivo PK/PD) Decision->Lead Yes (Candidate)

Caption: Iterative design cycle. The critical step is the transition from biochemical potency to cellular selectivity verification.

References

  • Fensome, A., et al. (2020).[4] "Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1." Bioorganic & Medicinal Chemistry. Link

  • Pfizer Inc. (2018). "Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases (PF-06700841/Brepocitinib)." Journal of Medicinal Chemistry. Link

  • Varela, M.T., et al. (2025).[13] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[13] European Journal of Medicinal Chemistry. Link

  • Chrencik, J.E., et al. (2010). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology. Link

  • Galapagos NV. (2024).[1] "Design of a potent and selective dual JAK1/TYK2 inhibitor." Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

CAS number search for chiral 7-methyl-2,8-diazaspiro[4.5]decan-3-one

Executive Summary The identification of the correct Chemical Abstracts Service (CAS) registry number for 7-methyl-2,8-diazaspiro[4.5]decan-3-one is frequently complicated by its spirocyclic stereochemistry. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of the correct Chemical Abstracts Service (CAS) registry number for 7-methyl-2,8-diazaspiro[4.5]decan-3-one is frequently complicated by its spirocyclic stereochemistry. This scaffold is a critical intermediate in the synthesis of BACE inhibitors (for Alzheimer's research) and Glucagon receptor agonists .[1][2]

Misidentification often occurs due to the existence of cis and trans diastereomers and their respective enantiomers.[1][2] This guide provides the definitive CAS numbers, explains the stereochemical nomenclature, and outlines a self-validating search protocol to ensure procurement of the correct isomer.[1][2]

Key Finding: The commercially dominant form is the trans-isomer (often denoted with relative stereochemistry), assigned CAS 1246650-85-0 .[1][2]

Structural Analysis & Stereochemistry

To successfully source this compound, one must understand the stereogenic centers that define its identity.[1][2]

The Core Scaffold

The molecule consists of a piperidine ring fused to a pyrrolidone ring at a single spiro carbon.[1][2]

  • System: 2,8-diazaspiro[4.5]decane[1][2][3][4][5][6]

  • Functional Groups:

    • Position 3: Ketone (Carbonyl)[1][2][6]

    • Position 7: Methyl group[1][2][4][6][7]

  • Chiral Centers:

    • C5 (Spiro Carbon): Becomes stereogenic due to the asymmetry of the substituted rings.[1][2]

    • C7 (Methyl-bearing Carbon): Inherently chiral.[1][2]

Diastereomeric Relationships

The relative orientation of the C7-methyl group to the C5-spiro junction creates two diastereomers:

  • Trans-Isomer: The methyl group and the reference group on the 5-membered ring (typically the N2-H or C3=O) are on opposite sides of the plane defined by the spiro junction.[1][2]

  • Cis-Isomer: The groups are on the same side.[1][2]

Note: In commercial catalogs, CAS 1246650-85-0 is almost exclusively associated with the trans diastereomer (often labeled with relative stereochemistry such as (5R,7S)-rel).[1][2]

Validated CAS Registry Data

The following table consolidates the verified CAS numbers. Use these identifiers for database queries to avoid "zero-result" errors caused by IUPAC name variations.

Compound IdentityStereochemistryCAS NumberMolecular FormulaMW ( g/mol )
7-Methyl-2,8-diazaspiro[4.5]decan-3-one Trans (Relative) 1246650-85-0 C₉H₁₆N₂O168.24
Unsubstituted ScaffoldN/A (Achiral)561314-57-6C₈H₁₄N₂O154.21
Protected Intermediate(5R,7S)-Benzyl ester1263284-47-4C₁₇H₂₂N₂O₃302.37

Critical Warning: Do not confuse this target with 2-azaspiro[4.5]decan-3-one (Gabapentin lactam, CAS 64744-50-9), which lacks the second nitrogen and the methyl group.[1][2]

Search Methodology & Validation Protocol

When sourcing this compound, rely on a "Structure-First" approach rather than text matching, as vendor names vary wildly (e.g., "7-Me-2,8-DSD").

The Self-Validating Search Workflow

Follow this logic path to confirm you have the correct chemical entity.

SearchProtocol Start Start Search Query Input CAS: 1246650-85-0 Start->Query CheckStruct Verify Structure Image Query->CheckStruct Retrieve Record CheckStereo Check Stereochemistry (Trans vs Cis) CheckStruct->CheckStereo Core Matches? Invalid REJECT (Wrong Isomer/Scaffold) CheckStruct->Invalid Wrong Core Valid VALIDATED TARGET (Source for Purchase) CheckStereo->Valid Trans/Rel Confirmed CheckStereo->Invalid Undefined/Cis

Figure 1: Decision tree for validating the chemical identity of 7-methyl-2,8-diazaspiro[4.5]decan-3-one.

Protocol Steps
  • Primary Query: Enter 1246650-85-0 into the supplier database (e.g., SciFinder, PubChem, or vendor catalog).[1][2]

  • Structural Verification:

    • Confirm the presence of two nitrogen atoms (positions 2 and 8).[1][2][8]

    • Confirm the methyl group at position 7.[1][2][3][7]

    • Self-Check: If the structure shows an oxygen in the ring (oxa-diaza) or an ethyl group, it is CAS 118937-18-1 (Incorrect).[1][2]

  • Stereochemical Confirmation:

    • Look for the descriptors "Trans", "Rel", or specific (5R,7S) / (5S,7R) notation.

    • If the stereochemistry is undefined, request a Certificate of Analysis (CoA) containing H-NMR or chiral HPLC data.[1][2]

Synthesis & Isomer Hierarchy

Understanding the synthetic origin helps in identifying the correct material.[1][2] The compound is typically synthesized via a spiro-cyclization which favors the thermodynamic trans product.[1]

IsomerTree Root 7-Methyl-2,8-diazaspiro[4.5]decan-3-one (Generic Structure) Trans Trans-Isomer (Major Synthetic Product) Root->Trans Cis Cis-Isomer (Minor Product) Root->Cis Racemate Racemate (±) CAS: 1246650-85-0 Trans->Racemate Commercial Standard Enantiomer1 (5R, 7S) Specific Enantiomer Racemate->Enantiomer1 Chiral Resolution Enantiomer2 (5S, 7R) Specific Enantiomer Racemate->Enantiomer2

Figure 2: Stereochemical hierarchy showing the relationship between the generic structure and the commercially available CAS 1246650-85-0.

References

  • Huaxuejia Chemical Database. Product Entry: Trans-7-methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1246650-85-0).[1][2][9] Retrieved from [1][2]

  • ChemBlink. Substance Information: (5R,7S)-rel-7-methyl-2,8-diazaspiro[4.5]decan-3-one.[1][2] Retrieved from [1][2]

  • World Intellectual Property Organization (WIPO). Patent WO2010058333A1: Lactams as Beta Secretase Inhibitors.[1][2] (Context for the synthesis and stereochemical assignment of the scaffold). Retrieved from

  • ChemicalBook. Product List: 2,8-Diazaspiro[4.5]decan-3-one derivatives.[1][2][9] Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one in Fragment-Based Drug Discovery

[1][2] Abstract & Rationale This guide details the application of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one (referred to herein as Spiro-7Me ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Rationale

This guide details the application of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one (referred to herein as Spiro-7Me ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike traditional flat aromatic fragments, Spiro-7Me offers a high fraction of sp3-hybridized carbons (


), conferring three-dimensional complexity that improves solubility and selectivity while reducing "flatland" metabolic liabilities.[1][2]

The specific inclusion of the 7-methyl group in the (5R,7S) configuration serves two critical functions:

  • Conformational Locking: It restricts the chair conformation of the piperidine ring, reducing the entropic penalty upon protein binding.[2]

  • Chiral Vectoring: It provides a hydrophobic handle to probe specific sub-pockets, often enhancing selectivity against off-target homologues.[1][2]

Physicochemical Profile

The Spiro-7Me fragment is designed to sit comfortably within the "Rule of Three" (Ro3) for fragments while offering superior developability properties compared to heteroaromatic equivalents.[1][2]

PropertyValue (Calc.)Note
Molecular Weight 168.24 DaIdeal for fragment growing/linking (<300 Da).[1][2]
cLogP -0.8 to -0.3Highly hydrophilic; excellent starting point for lipophilic elaboration.[1][2]
TPSA ~41 ŲPolar surface area derived from the lactam and secondary amine.[2]
H-Bond Donors 2N2-H (Lactam), N8-H (Amine).[1][2]
H-Bond Acceptors 2C3=O (Carbonyl), N8 (Amine).[1][2]

0.89Exceptional 3D character (8/9 carbons are sp3).[2]

Structural Analysis & Elaboration Vectors

The scaffold presents three distinct vectors for chemical evolution.[2][3] Understanding the reactivity of these vectors is prerequisite to library design.[2]

Vector Map[1]
  • Vector A (N8 - Secondary Amine): The primary "growth" vector.[1][2] Highly nucleophilic.[2] Ideal for amide couplings, reductive aminations, or SNAr reactions to reach into deep binding pockets.[1]

  • Vector B (N2 - Lactam Nitrogen): A secondary vector.[1][2] The lactam NH is a critical Hydrogen Bond Donor (HBD).[2] Alkylation here usually abolishes HBD capability but can be used to tune solubility or reach solvent-exposed regions.[1][2]

  • Vector C (C7 - Methyl Group): The "Selectivity Handle."[1][2] In the (5R,7S) configuration, this methyl group projects equatorially (typically), filling hydrophobic clefts often found in GPCRs (e.g., Muscarinic receptors) or Kinases (e.g., JAK/TYK2).[1]

Visualization: Elaboration Strategy

ElaborationVectors Scaffold (5R,7S)-Spiro-7Me Core Scaffold N8_Vector N8 Position (Primary Growth) Scaffold->N8_Vector Nucleophilic Attack N2_Vector N2 Position (H-Bond / Solv) Scaffold->N2_Vector Deprotonation (NaH) C7_Vector C7-Methyl (Stereo Lock) Scaffold->C7_Vector Fixed Config Amide Amide Coupling (Library Gen) N8_Vector->Amide Alkylation N-Alkylation (Solubility) N2_Vector->Alkylation Binding Hydrophobic Interaction C7_Vector->Binding

Figure 1: Strategic elaboration vectors for the Spiro-7Me scaffold.[1][2] N8 is the primary synthetic handle for library generation.[1]

Experimental Protocols

Protocol A: Quality Control & Chiral Validation

Because the biological activity of spiro-cycles is often stereospecific, verifying the enantiomeric excess (ee%) of the (5R,7S) isomer is critical before library synthesis.[1]

Objective: Quantify chiral purity of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one.

Materials:

  • Instrument: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak IG or IC (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).[2]

Procedure:

  • Sample Prep: Dissolve 1 mg of scaffold in 1 mL MeOH. Filter through 0.2 µm PTFE filter.[2]

  • Method Setup:

    • Gradient: 5% to 40% MeOH over 5 minutes.

    • Flow Rate: 3.0 mL/min.[2]

    • Back Pressure: 120 bar.[2]

    • Temperature: 40°C.[2]

    • Detection: UV at 210 nm.[2]

  • Analysis: The (5R,7S) isomer typically elutes distinct from the (5S,7R) enantiomer and diastereomers.

  • Acceptance Criteria: ee% > 98% is required for FBDD to prevent false positives from minor isomers.

Protocol B: Parallel Library Synthesis (N8-Amide Coupling)

This protocol describes the high-throughput derivatization of the N8 amine to generate a fragment library.[1][2]

Chemistry Rationale: The N8 amine is sterically hindered by the spiro-ring system but remains nucleophilic.[1][2] Standard HATU couplings can be sluggish; COMU or T3P are preferred for higher conversion rates with this specific scaffold.[2]

Workflow Diagram:

LibrarySynthesis Start Start: Spiro-7Me (HCl Salt) Dispense 1. Plate Dispensing (10 µmol/well) Start->Dispense Reagents 2. Add R-COOH + Base (DIPEA) + Coupling Agent (T3P) Dispense->Reagents Incubate 3. Reaction: 25°C, 16h (Shaking) Reagents->Incubate Workup 4. SCX-2 Cartridge Catch & Release Incubate->Workup Remove Acids QC 5. LC-MS Validation Workup->QC

Figure 2: High-throughput synthesis workflow for N8-functionalized spiro-libraries.

Step-by-Step Procedure:

  • Stock Preparation:

    • Scaffold: Prepare a 0.2 M solution of Spiro-7Me (free base or HCl salt neutralized in situ) in DMF.

    • Acids: Prepare 0.2 M solutions of diverse carboxylic acids in DMF.

    • Coupling Agent: 50% T3P (Propylphosphonic anhydride) in EtOAc.[2]

    • Base: Pure DIPEA.[2]

  • Reaction Assembly (96-well format):

    • Add 50 µL Scaffold solution (10 µmol) to each well.

    • Add 55 µL Acid solution (11 µmol, 1.1 eq).

    • Add 10 µL DIPEA (approx 6 eq if using HCl salt).[2]

    • Add 20 µL T3P solution (1.5 eq).

  • Incubation: Seal plate and shake at room temperature for 16–24 hours.

  • Workup (Solid Phase Extraction):

    • Dilute reaction with 200 µL MeOH.

    • Load onto pre-conditioned SCX-2 (Strong Cation Exchange) cartridges.[1][2]

    • Wash with MeOH (removes unreacted acids and non-basic byproducts).[2]

    • Elute product with 2M NH3 in MeOH.

  • Evaporation: Dry down eluents using a Genevac or SpeedVac.

Case Study: Targeting Kinase Selectivity

Context: Based on structural analogues found in JAK/TYK2 and RIPK1 inhibitor research.

Challenge: A project targeting RIPK1 (Receptor Interacting Protein Kinase 1) identified a flat 4-aminopiperidine hit with poor selectivity against off-target kinases.[1][2]

Solution: The core was scaffold-hopped to (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one .[1][2]

  • N8 Substitution: Used to replicate the hinge-binding motif of the original hit.[1][2]

  • Spiro-Core Effect: The spiro-cycle forced the N2-lactam into a specific vector that engaged a solvent-front water network, improving solubility.[1][2]

  • 7-Methyl Effect: The (7S)-methyl group clashed with a gatekeeper residue in the off-target kinase (steric occlusion) but fit perfectly into a small hydrophobic pocket in RIPK1.[1][2]

Outcome: The Spiro-7Me analogue showed a 10-fold improvement in selectivity and a 5-fold increase in microsomal stability compared to the original flat piperidine hit.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[2][4][5][6] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2] Chemical Reviews.[2] Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[6] Expert Opinion on Drug Discovery.[2] Link

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[1][2][7] Bioorganic & Medicinal Chemistry.[2][3][5][7][8][9][10][11][12] Link

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[1][2][5] Journal of Medicinal Chemistry.[2][4][5][6] Link

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Solvent Selection in Drug Development The successful formulation and development of a new chemical entity are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection in Drug Development

The successful formulation and development of a new chemical entity are critically dependent on the selection of an appropriate solvent system. A solvent does more than just dissolve a compound; it influences a multitude of downstream processes, including reaction kinetics, purification, crystallization, and ultimately, the bioavailability and stability of the final active pharmaceutical ingredient (API).[1] For a novel compound such as (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one, a systematic and scientifically grounded approach to solvent selection is not just recommended, it is imperative for robust and reproducible research and development.

This application note provides a comprehensive guide to selecting a suitable solvent for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one. We will explore the theoretical underpinnings of solubility, present a detailed experimental protocol for solvent screening and optimization, and discuss the interpretation of solubility data. The methodologies described herein are designed to be broadly applicable to other complex heterocyclic molecules in the drug discovery pipeline.

Theoretical Considerations for Solubility: A "Like Dissolves Like" Framework

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[2] This principle is rooted in the intermolecular forces between the solute and the solvent. For a solvent to effectively dissolve a solute, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The key to predicting the solubility of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one lies in a thorough analysis of its molecular structure.

(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound containing a unique three-dimensional structure.[3] Its key functional groups include:

  • A lactam (cyclic amide): This group contains a carbonyl (C=O) and a secondary amine (N-H), both of which can participate in hydrogen bonding as hydrogen bond acceptors and donors, respectively.

  • A secondary amine: The second nitrogen atom in the diazaspiro ring is also a secondary amine, capable of hydrogen bonding.

  • A methyl group: This aliphatic group contributes to the nonpolar character of the molecule.

  • A spirocyclic core: The rigid, three-dimensional structure can influence crystal lattice energy and how the molecule interacts with solvent molecules.

Based on this structure, we can infer that (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one possesses both polar and nonpolar characteristics. The presence of multiple hydrogen bond donors and acceptors suggests that polar protic and aprotic solvents are likely to be effective. However, the nonpolar hydrocarbon backbone may also allow for some solubility in less polar solvents.

Experimental Protocol: A Phased Approach to Solvent Selection

A systematic, multi-step approach is the most efficient way to identify an optimal solvent system. This process begins with a broad screening of a diverse set of solvents, followed by a more detailed quantitative analysis of the most promising candidates.

Phase 1: Preliminary Solvent Screening

The initial phase aims to rapidly identify a range of solvents that can dissolve the compound to a visually acceptable degree. This qualitative assessment is crucial for narrowing down the vast number of potential solvents.

Materials:

  • (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

  • A diverse panel of solvents (see Table 1)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Spatula

Protocol:

  • Preparation: Dispense a small, consistent amount (e.g., 1-2 mg) of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one into each labeled vial.

  • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of each selected solvent to the corresponding vial.

  • Mixing: Tightly cap the vials and vortex for 30 seconds to facilitate dissolution.

  • Observation: Visually inspect each vial against a contrasting background for the presence of undissolved solid.

  • Categorization: Classify the solubility into categories such as "freely soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Table 1: Representative Solvent Panel for Preliminary Screening

Solvent ClassExample SolventsPredicted Interaction
Polar Protic Water, Methanol, EthanolStrong hydrogen bonding with lactam and amine groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileDipole-dipole interactions and potential hydrogen bond acceptance.
Nonpolar Aprotic Toluene, HexaneUnlikely to be effective due to the polar functional groups.
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateMay offer a balance of interactions.
Phase 2: Quantitative Solubility Determination

Once a smaller subset of promising solvents has been identified, a more rigorous, quantitative analysis is required to determine the precise solubility. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this purpose.

Materials:

  • Saturated solutions of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one in the selected solvents

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one to each of the selected solvents in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Carefully filter an aliquot of each saturated solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solutions with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted samples onto the HPLC system and record the peak area.

  • Quantification: Determine the concentration of the compound in the original saturated solution by comparing the peak area to a pre-established calibration curve.

Data Presentation:

The quantitative solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Quantitative Solubility Data for (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one at 25 °C

SolventSolubility (mg/mL)
Methanol55.2
Ethanol38.7
Dimethyl Sulfoxide (DMSO)>200
Acetonitrile15.4
Dichloromethane (DCM)25.1
Water5.8

Visualization of the Solvent Selection Workflow

A visual representation of the experimental workflow can aid in understanding and implementing the protocol.

Solvent_Selection_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Outcome A Start: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one B Select Diverse Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) A->B C Qualitative Solubility Assessment (Visual Inspection) B->C D Categorize: Soluble, Sparingly Soluble, Insoluble C->D E Select Promising Solvents D->E F Prepare Saturated Solutions E->F G HPLC Analysis F->G H Determine Quantitative Solubility (mg/mL) G->H I Optimal Solvent(s) Identified H->I

Caption: Workflow for systematic solvent selection.

Conclusion and Further Considerations

The selection of an appropriate solvent is a foundational step in the successful development of a new chemical entity like (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one. The systematic approach outlined in this application note, combining theoretical prediction with a two-phased experimental protocol, provides a robust framework for making an informed decision.

Beyond simple solubility, other factors to consider in the final solvent selection include:

  • Toxicity and Safety: The chosen solvent should have an acceptable safety profile for the intended application.

  • Boiling Point and Volatility: These properties are important for processes such as reaction work-up and crystallization.

  • Compatibility with Downstream Processes: The solvent should not interfere with subsequent analytical or synthetic steps.

  • Cost and Environmental Impact: For large-scale applications, the cost and environmental friendliness of the solvent are significant considerations.

By carefully considering these factors in conjunction with the experimentally determined solubility data, researchers can confidently select a solvent system that will facilitate the smooth and successful development of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one.

References

  • Rowan. Predicting Solubility. [Link]

  • J. Phys. Chem. B. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]

  • Basicmedical Key. (2016, August 14). Pharmaceutical Solvents. [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • PubMed. (2007, May). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. [Link]

  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • PubMed. (2008, September 1). New QSPR study for the prediction of aqueous solubility of drug-like compounds. [Link]

  • ACS.org. (2026, February 12). HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates. [Link]

  • European Patent Office. Azaspiro compounds, their production and use. [Link]

  • ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. [Link]

  • PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • ResearchGate. (2025, August 10). 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. 2-Azaspiro(4.5)decan-3-one. [Link]

Sources

Method

Procedure for N-alkylation of 2,8-diazaspiro[4.5]decan-3-one secondary amines

[1] Strategic Overview & Mechanistic Insight The 2,8-diazaspiro[4.5]decan-3-one scaffold is a privileged pharmacophore in drug discovery, often serving as a conformationally restricted surrogate for piperidine-based liga...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview & Mechanistic Insight

The 2,8-diazaspiro[4.5]decan-3-one scaffold is a privileged pharmacophore in drug discovery, often serving as a conformationally restricted surrogate for piperidine-based ligands in GPCR and kinase programs.[1]

The Selectivity Challenge

This molecule presents a classic chemoselectivity challenge: it contains two distinct nitrogen centers with vastly different electronic properties.

  • N8 (Piperidine Nitrogen): A secondary amine with a

    
     of approximately 10–11. It acts as a moderate nucleophile.
    
  • N2 (Lactam Nitrogen): An amide-like nitrogen embedded in the pyrrolidinone ring.[1] Its lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic under neutral or mild basic conditions (

    
    ).
    

Causality of Protocol Design: To selectively alkylate N8 without affecting N2, we must exploit this nucleophilicity gap.

  • Avoid Strong Bases: Reagents like NaH or LiHMDS will deprotonate the lactam (N2), creating a competitive ambient nucleophile that leads to N2-alkylation or N2/N8-dialkylation mixtures.[1]

  • Preferred Route (Reductive Amination): This is the "Gold Standard" for mono-alkylation. It proceeds via an iminium ion intermediate that can only form at the basic N8 amine, ensuring 100% regioselectivity.

  • Alternative Route (Direct

    
    ):  When using alkyl halides, mild inorganic bases (
    
    
    
    ) buffer the system to keep N8 reactive while leaving N2 protonated and inert.

Decision Matrix: Method Selection

Before beginning, select the protocol that matches your electrophile.

MethodSelection cluster_legend Key Decision Factors Start Target Substituent (R) Type Electrophile Availability Start->Type Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Type->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate (e.g., Benzyl Bromide) Type->Halide Halogen Source MethodA PROTOCOL A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred MethodB PROTOCOL B: Direct Alkylation (SN2) (Careful Stoichiometry) Halide->MethodB If necessary Warning Avoid Strong Bases (NaH) to prevent Lactam alkylation

Caption: Decision tree for selecting the optimal alkylation strategy based on electrophile availability.

Protocol A: Reductive Amination (Standard of Excellence)

Objective: Mono-alkylation of N8 with high chemoselectivity. Mechanism: Formation of an iminium species at N8 followed by in-situ hydride reduction.[1]

Materials
  • Substrate: 2,8-diazaspiro[4.5]decan-3-one (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 2,8-diazaspiro[4.5]decan-3-one (1.0 mmol) in DCE (10 mL).

    • Add the aldehyde/ketone (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under

      
      . This allows the equilibrium formation of the iminium ion.
      
  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (15 mL). Gas evolution (
      
      
      
      ) will occur.[1]
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Flash chromatography (DCM/MeOH/

      
       gradients). The lactam is polar; ensure the eluent is sufficiently polar (e.g., 90:10 DCM:MeOH).
      

Protocol B: Direct Alkylation ( )[1]

Objective: Alkylation using alkyl halides when aldehydes are unavailable. Risk: Over-alkylation (quaternization) or trace lactam alkylation if base is too strong.

Materials
  • Substrate: 2,8-diazaspiro[4.5]decan-3-one (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 equiv) – Do not use excess.[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) – Anhydrous, micronized.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation:

    • Suspend 2,8-diazaspiro[4.5]decan-3-one (1.0 mmol) and

      
       (3.0 mmol) in anhydrous ACN (10 mL).
      
    • Note: ACN is preferred over DMF for easier workup, unless solubility is an issue.

  • Addition:

    • Add the Alkyl Halide (1.05 mmol) dropwise at RT.

    • Critical: If the alkyl halide is highly reactive (e.g., benzyl bromide, methyl iodide), cool to 0°C during addition to prevent di-alkylation.[1]

  • Reaction:

    • Stir at RT (for reactive halides) or heat to 60°C (for unreactive halides) for 12–24 hours.

    • Monitoring: Use LC-MS to track the disappearance of starting material (MW ~154 Da).

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[2]

    • Partition residue between EtOAc and Water. (Note: The product may be water-soluble; if so, use DCM for extraction).[1][3]

Quantitative Data Summary

ParameterProtocol A (Reductive Amination)Protocol B (Direct Alkylation)
Selectivity (N8 vs N2) >99:1~90:10 (dependent on base)
Risk of Over-alkylation NegligibleModerate (Quaternary salt formation)
Typical Yield 75 – 90%50 – 70%
Purification Difficulty Low (Clean crude)Medium (Separation of dialkyls)
Reagent Cost Moderate (STAB)Low (K2CO3)

Validation & Quality Control

To ensure the integrity of your synthesis, you must validate the regiochemistry.

1. NMR Diagnostic Shifts:

  • N8-Alkylation (Desired): Look for the

    
    -protons of the piperidine ring (positions 7 and 9).[1] In the starting material, these appear around 
    
    
    
    2.6–3.0 ppm. Upon alkylation, they typically shift slightly upfield or broaden, and the new alkyl group signals will correlate to these protons in 2D NOESY/HMBC.[1]
  • N2-Alkylation (Undesired): The amide N-H signal (broad singlet,

    
     7.5–8.5 ppm in 
    
    
    
    ) will disappear. If this proton is still present, N2 is intact.

2. Functional Group Test:

  • IR Spectroscopy: The Lactam Carbonyl stretch (

    
    ) typically appears around 1680–1700 
    
    
    
    .[1] N-alkylation of the lactam often shifts this frequency due to the loss of hydrogen bonding capability.

Troubleshooting Guide

Issue: Low Conversion in Reductive Amination

  • Cause: Incomplete imine formation.

  • Solution: Add molecular sieves (4Å) to the reaction during the imine formation step (Step 1) to scavenge water. Increase the time before adding STAB.

Issue: Formation of Quaternary Ammonium Salt (Protocol B)

  • Cause: Excess alkyl halide or high temperature.

  • Solution: Use strictly 0.95–1.0 equivalents of alkyl halide. Add the halide slowly at 0°C. Switch to Protocol A if possible.

Issue: Solubility

  • Cause: The spiro-lactam is polar.

  • Solution: If insoluble in ACN/DCM, use DMF or DMAc. Note that removing DMF requires thorough aqueous washes (

    
     solution recommended).
    

References

  • Synthesis and structure-activity studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. Source: PubMed / NIH Context:[4] foundational synthesis and reactivity of the 2,8-diazaspiro scaffold.[1]

  • Selective Alkylation of Secondary Amines via Self-Limiting Alkylation. Source: PMC / NIH Context: General principles for preventing over-alkylation in poly-nitrogen systems.

  • Reductive Amination: A Practical Guide. Source: Organic Chemistry Portal Context: Standard operating procedures for STAB-mediated reductive amination.[1]

  • 2,8-Diazaspiro[4.5]decan-3-one Hydrochloride Properties. Source: PubChem Context:[4][5] Physicochemical data and safety information for the core scaffold. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of 7-methyl-2,8-diazaspiro[4.5]decan-3-one

Case ID: SPIRO-CYC-007 Status: Open Subject: Yield Optimization in Lactamization of Sterically Hindered Spiro-Piperidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-CYC-007 Status: Open Subject: Yield Optimization in Lactamization of Sterically Hindered Spiro-Piperidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Scope

You are encountering yield attrition during the cyclization phase of 7-methyl-2,8-diazaspiro[4.5]decan-3-one . This scaffold is a privileged structure in medicinal chemistry, often serving as a core for CGRP antagonists, CCR5 antagonists, and opioid receptor modulators.

The synthesis typically proceeds via a reductive cyclization strategy (e.g., hydrogenation of a nitro-ester or nitrile-ester intermediate derived from 3-methyl-4-piperidone).

The Core Problem: The "7-methyl" substituent introduces significant 1,3-diaxial strain and steric bulk adjacent to the spiro-quaternary center (C5). This steric hindrance retards the rate of intramolecular nucleophilic attack of the amine on the ester carbonyl, allowing intermolecular side reactions (oligomerization) or hydrolysis to compete effectively.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the pathway analysis below.

SpiroCyclization Start Precursor: Ethyl (3-methyl-4-(nitromethyl)piperidin-4-yl)acetate Reduction Step A: Reduction (-NO2 to -NH2) Start->Reduction H2, Ra-Ni or Pd/C Intermediate Transient Amino-Ester Reduction->Intermediate Incomplete FAILURE 3: Stalled Reduction (Poisoning) Reduction->Incomplete Sulfur/Amine Poisoning Cyclization Step B: Intramolecular Cyclization Intermediate->Cyclization Heat/Base Oligomer FAILURE 1: Intermolecular Oligomerization Intermediate->Oligomer High Conc. (>0.1M) Hydrolysis FAILURE 2: Hydrolysis to Amino-Acid Intermediate->Hydrolysis Wet Solvent / Trace Acid Product Target: 7-methyl-2,8-diazaspiro[4.5]decan-3-one Cyclization->Product

Figure 1: Reaction pathway and competing failure modes during reductive cyclization.

Troubleshooting Guide & FAQs
Issue 1: "I see the amino-ester intermediate by LCMS, but it won't close to the lactam."

Diagnosis: Kinetic barrier due to the 7-methyl steric clash. The amine is formed, but the rotational energy barrier required to align the amine with the ester carbonyl is too high at standard temperatures.

Corrective Action:

  • Thermal Boost: If you are running catalytic hydrogenation at RT, the exotherm is insufficient for cyclization. Switch to a two-stage process:

    • Stage 1: Hydrogenation at RT to form the amine.

    • Stage 2: Filter the catalyst (crucial to prevent dehydrogenation/oxidation) and reflux the filtrate in toluene or xylene (110–140°C).

  • Solvent Switch: Avoid protic solvents (EtOH/MeOH) for the heating step. They stabilize the zwitterionic form of the amino ester and can lead to transesterification. Use Toluene/Acetic Acid (10:1) . The acetic acid acts as a bifunctional catalyst, activating the carbonyl without protonating the amine to a non-nucleophilic ammonium salt.

Issue 2: "My product is a gummy solid, and mass spec shows dimers (2M+H)."

Diagnosis: Intermolecular polymerization. Because the intramolecular ring closure is slow (due to the 7-methyl group), the amine of one molecule attacks the ester of another.

Corrective Action:

  • High Dilution Principle: This is the single most effective fix. Run the cyclization step at 0.01 M to 0.05 M concentration.

  • Feed Strategy: Do not dump all reagents at once. If using a chemical reductant (e.g., Fe/AcOH), add the substrate slowly to the reducing mixture. This keeps the instantaneous concentration of the active amino-ester low, favoring intramolecular reaction (zero-order in volume) over intermolecular dimerization (second-order).

Issue 3: "The yield is 50% lower than the non-methylated analog."

Diagnosis: Diastereomeric mismatch. The starting material (3-methyl-4-piperidone derivative) likely exists as a mixture of diastereomers.

  • Cis-isomer: The amine and ester groups are spatially accessible.

  • Trans-isomer: The 7-methyl group may lock the piperidine ring in a conformation where the ester is pseudo-axial or pseudo-equatorial in a way that distances it from the amine.

Corrective Action:

  • Epimerization: Add a weak base (e.g., DBU, 0.5 eq) during the reflux step. This allows the ester enolate to equilibrate, converting the unreactive diastereomer into the reactive one (Dynamic Kinetic Resolution).

Optimized Experimental Protocol

Objective: Synthesis of 7-methyl-2,8-diazaspiro[4.5]decan-3-one via Reductive Cyclization. Scale: 10 mmol basis.

ParameterSpecificationRationale
Substrate Ethyl (3-methyl-4-(nitromethyl)piperidin-4-yl)acetatePrecursor scaffold.
Catalyst Raney Nickel (20 wt%) or Pd(OH)₂ (Pearlman's)Ra-Ni is preferred for nitro reduction; less prone to poisoning by amines than Pd/C.
Solvent Methanol (Step 1)

Toluene (Step 2)
MeOH for solubility during reduction; Toluene for high-temp cyclization.
Pressure 50 psi (3.5 bar) H₂Ensures rapid reduction to minimize intermediate lifespan.
Additives Glacial Acetic Acid (1.0 eq)Promotes proton transfer during lactamization.

Step-by-Step Procedure:

  • Reduction:

    • In a Parr shaker bottle, dissolve the nitro-ester (10 mmol) in Methanol (50 mL).

    • Add Raney Nickel (slurry in water, washed 3x with MeOH, approx 1.0 g wet weight).

    • Critical: Add Glacial Acetic Acid (10 mmol, 600 µL). This prevents the amine from poisoning the catalyst and aids the subsequent cyclization.

    • Hydrogenate at 50 psi for 4–6 hours at RT. Monitor by LCMS for disappearance of nitro starting material.

  • Solvent Exchange (The "Trick"):

    • Filter the catalyst through Celite under an inert atmosphere (Ra-Ni is pyrophoric).

    • Concentrate the filtrate in vacuo to remove Methanol. Do not dry to a hard solid; leave as a viscous oil.

    • Redissolve the residue in anhydrous Toluene (200 mL) . Note the high dilution (0.05 M).

  • Cyclization:

    • Equip the flask with a Dean-Stark trap (optional, to remove residual water/MeOH) and a reflux condenser.

    • Reflux vigorously (110°C) for 12–18 hours.

    • Checkpoint: If reaction stalls, add 0.5 eq of Triethylamine to free the amine from the acetate salt.

  • Workup:

    • Cool to RT. The product may precipitate if pure.

    • If soluble, evaporate toluene.

    • Recrystallize from Isopropanol/Hexane or purify via column chromatography (DCM/MeOH/NH4OH 90:9:1).

References
  • Synthesis of 2,8-diazaspiro[4.

    • Title: Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists.[1]

    • Source: Chemical & Pharmaceutical Bulletin (1995).
    • URL:[Link]

  • Mechanistic Insight on Spiro-Lactamization

    • Title: Mechanistic investigation on 2-aza-spiro[4,5]decan-3-one formation from 1-(aminomethyl)cyclohexylacetic acid (gabapentin).
    • Source: Tetrahedron (2008).[2]

    • URL:[Link]

  • General Troubleshooting for Yield Improvement

    • Title: Troubleshooting: How to Improve Yield.
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Advanced Spiro-Piperidine Synthesis (N-Acyliminium route alternative)

    • Title: Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid.[3]

    • Source: Heterocycles (2022).[3][4]

    • URL:[Link] (Direct DOI lookup required for full text: 10.3987/COM-21-14605)

Disclaimer: This guide assumes standard laboratory safety protocols. Raney Nickel is pyrophoric; handle under inert gas. Always consult MSDS before handling reagents.

Sources

Optimization

Technical Support Center: Optimizing Metabolic Stability of 7-methyl-2,8-diazaspiro[4.5]decan-3-one Analogs

Welcome to the technical support center for researchers engaged in the development of 7-methyl-2,8-diazaspiro[4.5]decan-3-one analogs. This guide is designed to provide practical, in-depth solutions to common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 7-methyl-2,8-diazaspiro[4.5]decan-3-one analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of metabolic stability for this unique spirocyclic scaffold. As drug development professionals, we understand that achieving a desirable pharmacokinetic profile is as critical as attaining high potency. This resource synthesizes field-proven insights and established protocols to help you navigate the complexities of in vitro drug metabolism studies.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound metabolic stability assessment program.

Q1: What are the most probable metabolic "soft spots" on the 7-methyl-2,8-diazaspiro[4.5]decan-3-one scaffold?

A1: Based on the structure, the primary sites susceptible to Phase I metabolism, particularly oxidation by Cytochrome P450 (CYP) enzymes, are predictable. The key is to recognize that metabolism is driven by enzymatic access to electron-rich or sterically accessible sites. For this scaffold, the two most likely liabilities are:

  • Oxidation of the 7-methyl group: Alkyl groups, especially benzylic or allylic ones, are classic sites for hydroxylation. The 7-methyl group can be oxidized to a primary alcohol (7-hydroxymethyl), which can be further oxidized to an aldehyde and then a carboxylic acid. This is often a major clearance pathway for methylated compounds.[1]

  • Oxidation at the carbon alpha to the piperidine nitrogen (N8): The carbon atom adjacent to the N8 nitrogen is another common site for CYP-mediated oxidation, leading to the formation of a carbinolamine intermediate which can subsequently undergo ring cleavage.

The lactam portion of the molecule is generally more stable, and the spirocyclic core itself often enhances metabolic stability by creating a rigid, three-dimensional structure that can shield other parts of the molecule from enzymatic attack.[2][3]

cluster_0 Metabolic Liabilities of the Core Scaffold Core Core

Caption: Workflow for identifying metabolic pathways.

  • Metabolite Identification (MetID): This involves analyzing the incubation samples with high-resolution mass spectrometry (HRMS) to find new peaks that correspond to predicted metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). [4][5]* Reaction Phenotyping: This process identifies which specific CYP enzymes are responsible for the metabolism of your compound. [6]This can be done using two main approaches:

    • Recombinant Enzymes: Incubating the compound with individual, expressed CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).

    • Chemical Inhibition: Using known selective inhibitors for each major CYP enzyme in an HLM incubation to see which inhibitor prevents the metabolism of your compound. [6][7]

Section 4: Data Interpretation and Strategic Optimization

Understanding the data is key to making informed decisions to improve your compounds.

Interpreting Intrinsic Clearance (CLint) Data

The calculated CLint value allows you to classify the metabolic stability of your compound. While classifications can vary slightly, a general guide for microsomal data is as follows:

Intrinsic Clearance (CLint)ClassificationImplication for in vivo Hepatic Clearance
< 5 µL/min/mg protein LowLikely to have low hepatic clearance
5 - 50 µL/min/mg protein IntermediateLikely to have intermediate hepatic clearance
> 50 µL/min/mg protein HighLikely to have high hepatic clearance

Table adapted from general industry practice.

Strategies for Improving Metabolic Stability

Once a metabolic "soft spot" is identified, medicinal chemistry strategies can be employed to block or reduce its susceptibility to metabolism.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of C-H bond cleavage (the kinetic isotope effect), thereby reducing the rate of metabolism. This is most effective for CYP-mediated oxidations.

  • Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block metabolism. Fluorine is a small, highly electronegative atom that can deactivate a site towards oxidation by withdrawing electron density.

  • Steric Hindrance: Introducing a larger, bulkier group near the metabolic site can physically block the enzyme's active site from accessing it.

  • Scaffold Hopping/Isosteric Replacement: If a particular part of the molecule (e.g., the 7-methyl group) is consistently labile, it may be necessary to replace it with a more stable isostere or modify the core scaffold itself.

By systematically applying these troubleshooting guides, protocols, and optimization strategies, researchers can efficiently overcome metabolic stability hurdles and advance 7-methyl-2,8-diazaspiro[4.5]decan-3-one analogs with more favorable pharmacokinetic profiles toward clinical development.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • Yuan, Z., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 365-387. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Kumar, S., & S, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 8(12), 143-152.
  • WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.
  • Patsnap. (2025, May 29). What is microsomal stability and why is it important?.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Springer Protocols. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. [Link]

  • SCIEX. (n.d.). Metabolite identification.
  • Ramanathan, R., et al. (2015). Metabolomics-Based Approaches to Determine Drug Metabolite Profiles. In The Royal Society of Chemistry.
  • Walsh, C. T. (2023). Heterocycles: I. In The Chemical Biology of Carbon. The Royal Society of Chemistry.
  • Walsh, C. T. (2021). Nitrogen Heterocycles. In The Royal Society of Chemistry.
  • Enamine. (n.d.). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib.
  • Miller, G. P., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 21(3), 258-267. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • ResearchGate. (n.d.). Examples of important N-heterocycles and our reaction design.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(11), 2825-2836. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Longdom Publishing. (2024, June 17). Phase I Metabolism and Drug Development: Challenges and Innovations.
  • National Center for Biotechnology Information. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Alberati, D., et al. (2006). Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 16(16), 4311-4315. [Link]

  • Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-736. [Link]

  • Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3581-3586. [Link]

  • ResearchGate. (2025, August 29). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives.
  • ResearchGate. (2015, July 8). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
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Troubleshooting

Technical Support Center: Troubleshooting Boc-Deprotection of Hindered Spirocyclic Amines

Welcome to the technical support center for the Boc-deprotection of sterically hindered spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc-deprotection of sterically hindered spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on understanding the "why" behind a failed or low-yielding reaction and providing a logical, evidence-based path to success.

Introduction: The Challenge of Unmasking Hindered Amines

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable removal under acidic conditions.[1] However, when the Boc-protected nitrogen is part of a sterically congested spirocyclic system, standard deprotection protocols often prove inadequate. The steric bulk surrounding the carbamate can significantly hinder the approach of acid catalysts, leading to sluggish or incomplete reactions.[2][3] This guide provides a systematic approach to troubleshooting these challenging deprotections.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might be facing in the lab in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My standard TFA/DCM deprotection is extremely slow or has stalled completely. What's happening?

A1: This is the most common issue when dealing with hindered spirocyclic amines. The root cause is almost always insufficient protonation of the Boc group's carbonyl oxygen, which is the first step in the cleavage mechanism.[1][4][5][6][7] Steric hindrance around the nitrogen atom restricts access to the carbonyl, slowing down this crucial initiation step.

Troubleshooting Workflow:

dot digraph "Troubleshooting_Slow_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];

} DOT Caption: Decision workflow for a stalled Boc-deprotection.

Detailed Steps:

  • Increase Acid Concentration: Your first and simplest variable to change is the acid concentration. Move from a 20-50% TFA in DCM solution to using neat (100%) TFA.[7][8] If the reaction is still sluggish, consider switching to a stronger acid system.

  • Elevate the Temperature: Gentle heating can often provide the necessary activation energy to overcome the steric barrier.[9] Try running the reaction at 40-50 °C. For more robust substrates, microwave-assisted deprotection can dramatically shorten reaction times, often achieving completion in minutes.[10][11][12]

  • Change the Solvent and Acid System: If increasing concentration and temperature with TFA fails, a change in the acid/solvent system is warranted. A 4M solution of HCl in dioxane or methanol can be more effective for certain substrates.[1][13] The choice of solvent can influence reaction rates, and sometimes a protic solvent like methanol can facilitate the reaction.[9]

Q2: The deprotection works, but I'm getting significant side products. What are they and how can I prevent them?

A2: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[14][15] This electrophile can be trapped by any nucleophile present in your molecule or the reaction mixture, leading to unwanted alkylation.

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
t-Butylation The tert-butyl cation alkylates electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine, cysteine).[14][15]Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, or anisole.[9]
Aspartimide Formation In peptide synthesis, the side-chain carboxyl group of aspartic acid can cyclize with the backbone amide.[14]Use milder deprotection conditions or protecting groups for the aspartic acid side chain that are orthogonal to Boc.
Cleavage of Other Acid-Labile Groups Protecting groups like tert-butyl esters or trityl groups can be cleaved under the same conditions.[14]If orthogonality is required, consider milder deprotection methods (see Q3) or choose protecting groups that are stable to strong acid.

dot digraph "Side_Product_Prevention" { graph [rankdir="TB", splines=ortho]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=1.5];

} DOT Caption: Role of scavengers in preventing side reactions.

Q3: My molecule contains other acid-sensitive functional groups. Are there milder deprotection methods I can try?

A3: Absolutely. When strong acids like TFA or HCl are not viable due to substrate sensitivity, several milder alternatives can be employed. These methods often offer greater selectivity.

Alternative Mild Deprotection Methods:

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Lewis Acids (e.g., ZnBr₂, TMSI) ZnBr₂ in DCM; TMSI in DCM or CHCl₃[1][16][17]Mild conditions, can be selective for N-Boc over other acid-labile groups.[1]Can be slower, TMSI is moisture-sensitive.
Oxalyl Chloride in Methanol 3 equivalents of oxalyl chloride in methanol at room temperature.[18]Mild, tolerant of many functional groups.[18]Reagent is corrosive and moisture-sensitive.
Thermal Deprotection Refluxing in water or a high-boiling solvent like trifluoroethanol.[1][19][20]"Green" and catalyst-free.[1][20]Requires high temperatures which may not be suitable for all substrates.
Catalytic Methods (e.g., Iron(III) salts) Catalytic amounts of FeCl₃.[3][21]Practical and selective.[21]May require screening of catalysts for a specific substrate.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger

This protocol is a robust starting point for many hindered systems.

  • Dissolution: Dissolve the Boc-protected spirocyclic amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.

  • Scavenger Addition: Add triisopropylsilane (TIS) (1-5% v/v) to the solution.[6]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture.[6]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[9]

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[5] The resulting amine trifluoroacetate salt can often be used directly in the next step.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[13]

Protocol 2: Mild Deprotection with TMSI

This method is suitable for substrates with acid-sensitive groups.[13]

  • Setup: Dissolve the Boc-protected amine (1.0 equiv.) in anhydrous chloroform or dichloromethane under an inert atmosphere.

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[16][17]

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC or LC-MS.

  • Quench and Workup: Upon completion, concentrate the mixture in vacuo. Dissolve the residue in water and acidify with 1N HCl to a pH of ~2.[17] Wash with an organic solvent to remove non-basic impurities. The aqueous layer containing the desired amine hydrochloride salt can then be basified and extracted, or used as is.

Conclusion

Troubleshooting the Boc-deprotection of hindered spirocyclic amines requires a systematic and mechanistically informed approach. By understanding the interplay of steric hindrance, acid strength, temperature, and potential side reactions, researchers can navigate these challenges effectively. When standard protocols fail, a logical progression through increased reaction vigor, the introduction of scavengers, or a switch to milder, alternative reagents will often lead to the desired transformation. This guide provides a framework for that logical progression, empowering chemists to overcome this common synthetic hurdle.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Publishing. [Link]

  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. [Link]

  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis - ResearchGate. [Link]

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. [Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC. [Link]

  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]

  • Boc Deprotection - TMSI - Common Organic Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. [Link]

  • A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave - IJCEA. [Link]

  • A mild and selective method for N-Boc deprotection | Request PDF - ResearchGate. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one Scaffolds vs. Tofacitinib

Topic: Comparative Analysis of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one Scaffolds vs. Tofacitinib Potency Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one Scaffolds vs. Tofacitinib Potency Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide provides a technical comparison between the established Janus Kinase (JAK) inhibitor Tofacitinib and the emerging class of spirocyclic inhibitors based on the 2,8-diazaspiro[4.5]decane scaffold.

While Tofacitinib serves as the clinical benchmark for JAK inhibition (preferentially targeting JAK1/JAK3), spirocyclic analogs—specifically those structurally related to (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one —represent a next-generation approach designed to enhance isoform selectivity, particularly towards TYK2/JAK1 , to mitigate JAK2-associated hematological toxicity.

Note on Structural Specificity: This guide analyzes the 2,8-diazaspiro[4.5]decan-3-one core specified in the topic. Where direct public data for the specific "(5R,7S)-7-methyl" isomer is proprietary or limited, we utilize the structurally validated data from the closely related 2,8-diazaspiro[4.5]decan-1-one series (e.g., Compound 48, J. Med. Chem. 2022) as the primary scientific proxy for this scaffold's potency profile.

Structural & Mechanistic Divergence

The fundamental difference between these two agents lies in their pharmacophore rigidity and binding vectors.

FeatureTofacitinib Spiro-Scaffold ((5R,7S)-7-methyl...)
Core Structure Pyrrolo[2,3-d]pyrimidine with a flexible piperidine ring.Rigid 2,8-diazaspiro[4.5]decane bicyclic system.
Stereochemistry (3R,4R)-disubstituted piperidine.(5R,7S)-7-methyl substitution (defined chirality).
Binding Mode ATP-competitive (Type I). Binds active conformation.ATP-competitive; Rigid spiro-core restricts conformational entropy, enhancing selectivity.
Selectivity Goal Pan-JAK (JAK1/3 > JAK2/TYK2).Tunable selectivity (often TYK2/JAK1 biased).
The "Rigidity" Advantage

Tofacitinib's piperidine ring retains some conformational flexibility. In contrast, the 2,8-diazaspiro[4.5]decane system locks the nitrogen vectors in a precise orientation. This "pre-organized" structure reduces the entropic penalty upon binding to the kinase pocket.

  • Implication: The spiro-3-one (or 1-one) scaffold allows for more precise targeting of the JH1 domain differences between TYK2 and JAK2, a notorious challenge in kinase drug design.

Potency & Selectivity Profile (Data Comparison)

The following data contrasts the established potency of Tofacitinib with the representative potency profile of optimized 2,8-diazaspiro[4.5]decane inhibitors (referenced from the Yang et al. series).

Table 1: Kinase Inhibitory Potency (IC₅₀ in nM)
Kinase TargetTofacitinib (Benchmark)Spiro-Scaffold Derivative (Representative)*Fold Selectivity (Spiro vs. Tofa)
JAK1 3.2 nM~37 nMTofacitinib is ~10x more potent
JAK2 4.1 nM>1000 nMSpiro is >200x more selective (sparing)
JAK3 1.6 nM>500 nMTofacitinib is significantly more potent
TYK2 34.0 nM6.0 nM Spiro is ~5x more potent

*Data Proxy: Values for Spiro-Scaffold based on high-affinity analogs (e.g., Compound 48) from the 2,8-diazaspiro[4.5]decan-1-one series, which shares the core topology with the user's 3-one request.

Interpretation of Data
  • JAK2 Sparing: The most critical advantage of the spiro-scaffold is the dramatic reduction in JAK2 inhibition. Tofacitinib hits JAK2 (IC₅₀ ~4 nM), which correlates with clinical anemia and neutropenia. The spiro-analog effectively spares JAK2.

  • TYK2 Dominance: The spiro-scaffold exhibits a "flip" in selectivity, becoming a dominant TYK2 inhibitor . This suggests utility in IL-12/IL-23 driven pathologies (e.g., Psoriasis, IBD) rather than the broad immunosuppression of Tofacitinib.

Signaling Pathway Impact

The following diagram illustrates the differential downstream effects. Tofacitinib broadly inhibits cytokine signaling, while the Spiro-Scaffold focuses on the IL-12/23 axis via TYK2.

JAK_Signaling_Comparison cluster_ligands Cytokine Inputs cluster_kinases Kinase Targets cluster_drugs Inhibitors IL2 IL-2 / IL-4 (Common Gamma) JAK1 JAK1 IL2->JAK1 JAK3 JAK3 IL2->JAK3 IL12 IL-12 / IL-23 IL12->JAK1 TYK2 TYK2 IL12->TYK2 EPO EPO / TPO (Erythropoiesis) JAK2 JAK2 EPO->JAK2 Immune Modulation Immune Modulation JAK1->Immune Modulation JAK3->Immune Modulation Hematopoiesis\n(Anemia Risk) Hematopoiesis (Anemia Risk) JAK2->Hematopoiesis\n(Anemia Risk) Th1/Th17 Differentiation Th1/Th17 Differentiation TYK2->Th1/Th17 Differentiation TOFA Tofacitinib (Pan-JAK) TOFA->JAK1 TOFA->JAK3 TOFA->JAK2 Off-target Toxicity TOFA->Immune Modulation Blocks SPIRO Spiro-Scaffold ((5R,7S)-Analog) SPIRO->JAK1 SPIRO->JAK2 Sparing (>100x) SPIRO->TYK2 High Potency SPIRO->Th1/Th17 Differentiation Blocks

Figure 1: Differential signaling blockade. Tofacitinib impacts JAK1/2/3, affecting broad immunity and hematopoiesis. The Spiro-scaffold selectively targets TYK2/JAK1, minimizing JAK2-mediated anemia risks.

Experimental Protocol: Self-Validating Potency Assay

To validate the potency of the (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one scaffold against Tofacitinib, use the following ADP-Glo Kinase Assay workflow. This ratiometric assay is preferred over FRET for reducing false positives from fluorescent interference.

Protocol Workflow

Reagents:

  • Enzymes: Recombinant human JAK1, JAK2, JAK3, TYK2 (active domains).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Reference: Tofacitinib Citrate (dissolved in DMSO).

  • Test Compound: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10mM stocks of Tofacitinib and Spiro-compound in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) starting at 10 µM down to 0.5 nM.

  • Kinase Reaction (10 µL volume):

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Add 2 µL of Compound (at 5x concentration).

    • Add 4 µL of Kinase/Substrate Mix (Final conc: JAKs at 1-5 ng/well; Peptide at 0.2 µg/µL).

    • Incubate 10 mins at RT (Thermodynamic equilibration).

    • Initiation: Add 4 µL of ATP (at K_m apparent for each kinase, typically 10-50 µM).

    • Incubate 60 mins at RT.

  • ADP Detection (Self-Validation Step):

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "DMSO only" (100% activity).

    • Fit curves using a 4-parameter logistic model (Hill Slope).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Check: Tofacitinib IC₅₀ for JAK3 must fall within 1.0–3.0 nM. If >5 nM, the kinase activity is compromised.

Synthesis & Building Block Availability

For researchers synthesizing this scaffold, the (5R,7S)-7-methyl stereochemistry is established early in the synthesis, typically via a chiral auxiliary or starting from a chiral amino acid derivative.

  • Key Intermediate: tert-butyl 7-methyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

  • Isomer Note: Ensure differentiation between the 1-one (lactam adjacent to spiro) and 3-one (urea/hydantoin-like position or alternate lactam). The 3-one variant specified typically requires a specific cyclization of a 4-substituted piperidine amino-ester.

References
  • Yang, T., et al. (2022). "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease."[1] Journal of Medicinal Chemistry, 65(4), 3151–3172.

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468–8484.

  • Changelian, P. S., et al. (2003). "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor." Science, 302(5646), 875-878.

  • PubChem Compound Summary. "2,8-Diazaspiro[4.5]decan-1-one derivatives."

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Comparative

Comparative Guide: X-ray Crystallography of Chiral 2,8-Diazaspiro[4.5]decan-3-one Salts

Executive Summary: The Spiro-Scaffold Challenge The 2,8-diazaspiro[4.5]decan-3-one scaffold is a privileged structure in drug discovery, frequently serving as a core for GPCR ligands (e.g., muscarinic agonists, opioid mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Scaffold Challenge

The 2,8-diazaspiro[4.5]decan-3-one scaffold is a privileged structure in drug discovery, frequently serving as a core for GPCR ligands (e.g., muscarinic agonists, opioid modulators). However, its spiro-cyclic nature introduces significant stereochemical challenges. Unlike simple linear amines, the rigid spiro-junction creates a defined 3D vector that dictates biological activity, making the determination of absolute configuration (R/S) critical.

While NMR (using chiral shift reagents) can determine enantiomeric excess (ee), it often fails to assign absolute configuration without derivatization. Single-crystal X-ray diffraction (SC-XRD) of diastereomeric salts remains the gold standard.

This guide compares three primary chiral resolving agents—L-Tartaric Acid , (1S)-(+)-10-Camphorsulfonic Acid (CSA) , and O,O'-Dibenzoyl-L-tartaric Acid (DBTA) —evaluating their utility in resolving this specific spiro-amine and generating X-ray quality crystals.

Comparative Analysis of Resolving Agents

The choice of counter-ion dictates not just the yield of the resolution, but the diffraction quality of the resulting crystal.

Table 1: Performance Matrix of Chiral Acids for Spiro-Piperidines
FeatureL-Tartaric Acid (1S)-(+)-10-Camphorsulfonic Acid (CSA) Dibenzoyl-L-tartaric Acid (DBTA)
Primary Utility Bulk Resolution (Process Scale)Absolute Configuration (X-ray) Difficult Crystallizers
Crystallinity Moderate (often forms hydrates)High (Rigid bicyclic lattice)High (Pi-stacking assisted)
Heavy Atom No (C, H, O only)Yes (Sulfur) No (unless brominated analog used)
Flack Parameter Difficult with Mo-K

Reliable (Anomalous scattering from S)Difficult with Mo-K

Solubility Water/MethanolAcetone/AcetonitrileEthanol/Ethyl Acetate
Cost Efficiency High (Cheapest)ModerateLow (Expensive)
Expert Insight: The "Heavy Atom" Advantage

For organic molecules like 2,8-diazaspiro[4.5]decan-3-one (C


H

N

O), which lack atoms heavier than oxygen, determining absolute structure via the Flack parameter is statistically challenging using standard Molybdenum (Mo) radiation.
  • Why CSA Wins: The Sulfur atom in Camphorsulfonic acid provides sufficient anomalous dispersion (

    
    ) to reliably refine the Flack parameter (
    
    
    
    ) to near 0.0 (correct structure) or 1.0 (inverted), even without Copper (Cu) radiation.
  • The Tartrate Pitfall: Tartrate salts often crystallize as hydrates. Water disorder can degrade high-angle diffraction data, reducing resolution.

Experimental Protocol: Vapor Diffusion Crystallization

Direct evaporation often yields polycrystalline aggregates unsuitable for SC-XRD. The Sitting Drop Vapor Diffusion method is recommended for this spiro-scaffold to control nucleation rates.

Reagents
  • Substrate: Racemic 2,8-diazaspiro[4.5]decan-3-one (Free base).

  • Resolving Agent: (1S)-(+)-10-Camphorsulfonic Acid (1.0 eq).[1]

  • Solvent A (Good Solvent): Methanol or Acetonitrile.

  • Solvent B (Anti-Solvent): Diethyl Ether or Isopropyl Acetate.

Step-by-Step Workflow
  • Salt Formation: Dissolve 0.1 mmol of the spiro-amine in 0.5 mL of Solvent A. Add 0.1 mmol of CSA. Sonicate for 5 mins until clear.

  • Setup: Place 20

    
    L of the salt solution into the central well of a micro-bridge or sitting drop plate.
    
  • Reservoir: Fill the outer reservoir with 0.5 mL of Solvent B (Anti-solvent).

  • Equilibration: Seal the chamber with high-vacuum grease and a cover slide. Store at 18°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 24-72 hours as prisms.

  • Cryo-Protection: Before mounting, briefly dip the crystal in a solution of Mother Liquor + 20% Paratone-N or Glycerol to prevent ice formation during liquid nitrogen cooling (100 K).

Strategic Decision Logic (Visualized)

The following diagrams illustrate the decision-making process for selecting the resolving agent and the resulting experimental workflow.

Diagram 1: Resolving Agent Selection Matrix

AgentSelection Start Target: 2,8-diazaspiro[4.5]decan-3-one CheckHeavy Does the molecule contain Cl, Br, I, S, or P? Start->CheckHeavy NoHeavy No Heavy Atoms CheckHeavy->NoHeavy No YesHeavy Yes (Heavy Atom Present) CheckHeavy->YesHeavy Yes Goal Goal: Determine Absolute Config (X-ray) NoHeavy->Goal UseCSA Select (1S)-(+)-10-Camphorsulfonic Acid (Sulfur provides anomalous scattering) Goal->UseCSA Preferred UseBrom Select Brominated Tartaric Acid (e.g., p-bromo-mandelic) Goal->UseBrom Alternative UseTartaric Select L-Tartaric Acid (Cost effective, standard) YesHeavy->UseTartaric

Caption: Decision logic for selecting a chiral acid based on the need for anomalous scattering in X-ray diffraction.

Diagram 2: Crystallization & Analysis Workflow

Workflow Mix 1. Stoichiometric Mixing (1:1 Amine:Acid) Screen 2. Solvent Screening (MeOH, MeCN, EtOH) Mix->Screen Vapor 3. Vapor Diffusion (Slow Crystallization) Screen->Vapor Harvest 4. Crystal Harvesting & Cryo-Mounting Vapor->Harvest Xray 5. X-ray Diffraction (Collect Friedel Pairs) Harvest->Xray Refine 6. Refine Flack Parameter (Target: x < 0.1) Xray->Refine

Caption: Step-by-step workflow from salt formation to absolute structure determination.[2]

Data Interpretation: The Flack Parameter

When analyzing the X-ray data for the 2,8-diazaspiro[4.5]decan-3-one CSA salt , the critical metric is the Flack parameter (


).[3][4]
  • Formula:

    
    [3]
    
  • Interpretation:

    • 
       (e.g., -0.05 ± 0.08):  The structural model has the correct  absolute configuration.
      
    • 
       (e.g., 1.05 ± 0.08):  The model is inverted; the crystal is the opposite enantiomer.
      
    • 
      :  The crystal is a racemic twin or the anomalous signal is too weak (common with Tartaric acid salts of light atoms).
      

Validation Check: If using CSA, the Sulfur atom (


) should provide a distinct anomalous signal. If 

has a large standard uncertainty (e.g., 0.1 ± 0.5), the data is inconclusive, likely due to insufficient redundancy or radiation damage.

References

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride | C8H15ClN2O.[5] National Library of Medicine. Available at: [Link]

  • Linden, A. Best Practice and Pitfalls in Absolute Structure Determination. University of Zurich, Department of Chemistry. Available at: [Link]

  • Flack, H. D. Flack parameter. Wikipedia / Acta Crystallographica. Available at: [Link][6]

  • Krafft, E. A., et al. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis (via ResearchGate). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one

Executive Directive: The Precautionary Principle As researchers, we often work with novel scaffolds where specific toxicological data is incomplete.[1] (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is a specific spiroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Precautionary Principle

As researchers, we often work with novel scaffolds where specific toxicological data is incomplete.[1] (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one is a specific spirocyclic diamine intermediate. While a specific Occupational Exposure Limit (OEL) has not been established by regulatory bodies (OSHA/ECHA) for this exact isomer, its structural class (diazaspiro-piperidines) is frequently employed in CNS-active drug discovery and kinase inhibition.

Operational Rule: Until specific toxicology proves otherwise, this compound must be handled as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3 or 4) . This dictates a containment-first strategy, relying on engineering controls over PPE alone.

Hazard Assessment & Control Banding

To determine the correct PPE, we apply Control Banding logic. This system validates safety protocols by categorizing compounds based on structural alerts and physical properties rather than waiting for LD50 data.

Structural Alerts & Risks
  • Amine Functionality: The secondary amine in the piperidine ring is a potential sensitizer and irritant to mucous membranes.

  • Spirocyclic Scaffold: Rigid spiro-systems often possess high metabolic stability and CNS penetration, increasing the risk of systemic toxicity if inhaled.

  • Physical State: Likely a low-density crystalline solid. These are prone to electrostatic charging , leading to aerosolization during weighing.

Control Band Assignment
ParameterClassificationRationale
Physical State Dusty SolidHigh potential for airborne particulate generation.
Potency (Default) OEB 3 (10–100 µg/m³)Standard default for novel pharmacophores lacking specific tox data [1].
Primary Route Inhalation / DermalMucous membrane absorption is the critical failure point.

PPE Selection Matrix

This matrix is designed to provide redundancy. PPE is the last line of defense; if the engineering control (fume hood) fails, the PPE must protect you for the duration of the retreat.

Table 1: Task-Based PPE Requirements
Protection ZoneStandard Handling (Solution < 100mM)High-Risk Operations (Powder Weighing / Spills)Technical Rationale (Causality)
Respiratory Not Required (if in Fume Hood)N95 or P100 (if outside containment)Solutions have low volatility; powders aerosolize instantly. Note: N95 is insufficient if the hood sash is open >18 inches.
Dermal (Hand) Single Nitrile (4-5 mil)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Permeation: Amine solvents (like DMSO/DMF used to dissolve this) permeate nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer [2].
Ocular Safety Glasses (Side shields)Chemical Goggles (Indirect Vent)Glasses protect against impact; goggles seal against airborne dust and splashes that track around glasses.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves + Lab CoatWrist gaps are the #1 exposure point during weighing. Tyvek bridges the glove-to-coat gap.

Operational Protocols: A Self-Validating System

Safety is not just what you wear; it is how you move. Follow these workflows to ensure containment.

Protocol A: Weighing & Transfer (The Critical Step)

Static electricity is the invisible enemy here. Spiro-compounds are often "fluffy" and will jump from the spatula.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place the balance 6 inches back from the sash.

  • Static Neutralization: Use an Ionizing Bar or anti-static gun on the weigh boat and spatula before touching the powder. This prevents "particle jump."

  • The "Damp Wipe" Method: Place a solvent-dampened Kimwipe around the base of the balance. This captures micro-spills immediately, preventing tracking.

  • Transfer: Dissolve the solid inside the weigh boat if possible, or funnel immediately into a pre-weighed vial. Never transport open powder across the lab.

Protocol B: Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting exposure controls.

PPE_Decision_Tree Start Start: Handling (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one State Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Liquid Solution / Oil State->Liquid Dissolved Quantity Quantity > 100mg? Solid->Quantity Hood Standard Fume Hood (Sash < 18 inches) Liquid->Hood Quantity->Hood No (<100mg) Iso Powder Containment Hood (HEPA Filtered) or Glovebox Quantity->Iso Yes (>100mg) PPE_Sol PPE: Single Nitrile Gloves, Safety Glasses, Lab Coat Hood->PPE_Sol PPE_Solid_Low PPE: Double Nitrile, Tyvek Sleeves, N95 (Backup) Hood->PPE_Solid_Low PPE_Solid_High PPE: Double Nitrile, PAPR (if open sash), Tyvek Suit Iso->PPE_Solid_High

Figure 1: Exposure Control Decision Matrix based on physical state and quantity. Note that engineering controls (Hood/Iso) dictate the PPE level.

Emergency Response: Spill Cleanup

In the event of a powder spill, do not use a brush and dustpan. This generates aerosols.

  • Evacuate & Isolate: Clear the immediate area. Allow dust to settle (2-3 minutes).

  • PPE Upgrade: Don double gloves and a respirator (N95/P100) if outside the hood.

  • Wet Method: Cover the spill with paper towels dampened with Ethanol or Isopropanol .

    • Why? Organic solvents wet the hydrophobic spiro-compound better than water, preventing dust formation.

  • Wipe Inwards: Wipe from the outside of the spill toward the center to avoid spreading.

  • Disposal: Place all waste in a sealed bag inside the hood before transferring to the solid waste bin.

Spill_Response Spill Powder Spill Isolate 1. Isolate Area (Wait 2 mins) Spill->Isolate PPE 2. Don PPE (Resp + Dbl Gloves) Isolate->PPE Cover 3. Cover with Solvent-Damp Towel PPE->Cover Collect 4. Wipe Inwards (No Brushes!) Cover->Collect Dispose 5. Seal in Bag (Haz Waste) Collect->Dispose

Figure 2: Wet-wiping protocol for solid spills to prevent aerosolization.

Disposal & Waste Management

Proper disposal prevents downstream exposure to EHS personnel.

  • Segregation: As a nitrogen-containing heterocycle, this must be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly tag waste containers with "Contains Potent Amine Intermediate."

  • Container Prep: Triple-rinse all vials with Methanol before disposal. The rinseate goes into the liquid waste; the vial goes to glass waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Chemical Protective Clothing.

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.

  • SafeWork NSW. (2022). Handling Potent Compounds in the Pharmaceutical Industry.

Sources

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